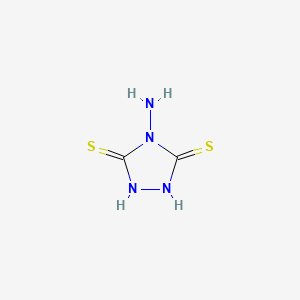

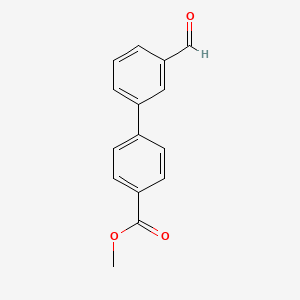

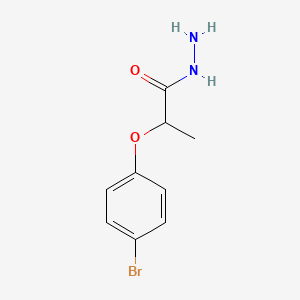

![molecular formula C15H16O5 B1334868 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 304896-87-5](/img/structure/B1334868.png)

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a derivative of coumarin, which is a class of organic compounds known for their diverse biological activities. While the specific compound is not directly synthesized or evaluated in the provided papers, the general structure suggests that it may have potential biological relevance, similar to other coumarin derivatives.

Synthesis Analysis

The synthesis of coumarin derivatives typically involves the formation of the lactone ring and subsequent functionalization. For example, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves a condensation reaction followed by reactions with acetone, chloroform, and NaOH, yielding a 38% overall yield . Similarly, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates undergo reactions with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in pyridine or ethanol . These methods could potentially be adapted for the synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a benzopyrone core, which is a fused benzene and α-pyrone ring. The structure of 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in the synthesis of biologically active compounds, was confirmed by 1H NMR and 13C NMR spectroscopy . These analytical techniques are crucial for confirming the structure of synthesized compounds, including the target molecule.

Chemical Reactions Analysis

Coumarin derivatives can participate in various chemical reactions, often leading to the formation of biologically active compounds. For instance, the synthesis of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives involves the condensation of amino-cyano-hydroxyphenyl chromene derivatives with coumarin-3-carboxylic acid . These reactions are typically catalyzed by acids or bases and can be optimized for better yields and cleaner reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives like 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and reactivity, which are important for their application in pharmaceuticals and other industries. The provided papers do not directly discuss the physical properties of the specific compound , but the methodologies described could be used to infer its properties based on structural similarities.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

The compound 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid and its derivatives find applications primarily in the field of chemical synthesis. For instance, Vetyugova et al. (2018) reported that ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming various derivatives upon refluxing in different solvents like pyridine or ethanol. This reaction demonstrates the compound's reactivity and potential in synthesizing heterocyclic compounds (Vetyugova et al., 2018).

Antimicrobial and Antineoplastic Activities

Several studies have explored the biological activities of derivatives of this compound. Čačić et al. (2009) synthesized a series of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid and planned to screen them for antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates the potential antimicrobial properties of the compound's derivatives (Čačić et al., 2009). Moreover, Gašparová et al. (2013) synthesized 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives and evaluated them for antineoplastic activities on human tumor cell lines, indicating the compound's potential in cancer research (Gašparová et al., 2013).

Photoreactivity in Material Science

Wondraczek et al. (2012) prepared photoactive derivatives of cellulose by esterifying the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The photochemistry of these compounds was studied, which may be used to control the properties of new polysaccharide derivatives, indicating applications in the design of smart materials (Wondraczek et al., 2012).

Synthesis and Characterization of New Compounds

The compound is also used as a precursor for synthesizing a variety of novel compounds. Ghashang et al. (2016) described an eco-friendly procedure for synthesizing 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives using an ionic liquid catalyst, indicating the compound's use in green chemistry (Ghashang et al., 2016).

Propiedades

IUPAC Name |

2-(2-oxo-4-propylchromen-7-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-3-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9(2)15(17)18/h5-9H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYPNRGGAUKENS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193921 |

Source

|

| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | |

CAS RN |

304896-87-5 |

Source

|

| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304896-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)